Swertiaside
Description
Swertiaside is a bioactive secoiridoid glycoside primarily isolated from plants of the Swertia genus, such as Swertia mussotii Franch and Swertia cincta . It has garnered significant attention due to its potent antiviral properties, particularly against hepatitis B virus (HBV). Studies demonstrate that this compound inhibits HBV-DNA replication with an IC50 of 0.05 mM and suppresses HBsAg secretion (IC50 = 0.79 mM, selectivity index SI = 2.0) . Its molecular formula is C13H26O12, with a molecular weight of 496.16 g/mol . Structurally, it belongs to the iridoid glycoside family, characterized by a cyclopentane ring fused to a six-membered oxygen heterocycle, with additional glycosylation enhancing its solubility and bioactivity .
Properties
CAS No. |
96087-14-8 |
|---|---|
Molecular Formula |
C23H28O12 |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
6-(3-hydroxybenzoyl)oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C23H28O12/c1-9-14(33-21(31)10-3-2-4-11(25)5-10)6-12-13(20(29)30)8-32-22(16(9)12)35-23-19(28)18(27)17(26)15(7-24)34-23/h2-5,8-9,12,14-19,22-28H,6-7H2,1H3,(H,29,30) |
InChI Key |
BSMWQZICWPFTBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=CC(=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Swertiaside can be isolated from natural sources such as Swertia mussotii Franch. The extraction process typically involves solvent extraction followed by chromatographic techniques to purify the compound . For synthetic preparation, specific reaction conditions and routes are employed, although detailed synthetic routes are not widely documented. Industrial production methods focus on optimizing the extraction and purification processes to obtain high yields of this compound with high purity .
Chemical Reactions Analysis
Swertiaside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of different xanthone derivatives .
Scientific Research Applications
Pharmacological Properties
Swertiaside exhibits a range of pharmacological activities that make it a promising candidate for drug development. Key therapeutic applications include:
- Anti-inflammatory Effects : this compound has demonstrated significant anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and other inflammatory diseases. Studies have shown that it modulates inflammatory cytokines and transcription factors involved in the inflammatory response .
- Hepatoprotective Activity : Research indicates that this compound can protect liver cells from damage caused by toxins and oxidative stress. This property suggests its potential use in treating liver-related disorders .
- Antidiabetic Effects : this compound has been found to enhance insulin sensitivity and reduce blood glucose levels, making it a candidate for managing diabetes .
- Neuroprotective Properties : The compound has shown promise in protecting neuronal cells from oxidative stress, which may have implications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Anticancer Activity : Recent studies have reported that this compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. Its mechanisms may involve the regulation of apoptosis-related proteins and growth factor signaling pathways .
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of this compound in a rodent model of arthritis. The results showed a significant reduction in joint swelling and inflammatory markers compared to control groups, supporting its potential use as an anti-arthritic agent.
Case Study 2: Hepatoprotective Activity
In vitro studies demonstrated that this compound protected liver cells from acetaminophen-induced toxicity. The compound reduced oxidative stress markers and improved cell viability, suggesting its application in hepatoprotection.
Case Study 3: Anticancer Potential
Research conducted on various cancer cell lines revealed that this compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This highlights its potential role as an adjunct therapy in cancer treatment.
Summary of Research Findings
The following table summarizes key pharmacological activities and their corresponding mechanisms:
Mechanism of Action
Swertiaside exerts its effects primarily through the inhibition of topoisomerase I, II, and IV enzymes . These enzymes are involved in the unwinding and rewinding of DNA during replication and transcription. By inhibiting these enzymes, this compound disrupts the DNA replication process, leading to cell cycle arrest and apoptosis in certain types of cells . This mechanism is particularly relevant in the context of cancer research, where topoisomerase inhibitors are explored as potential chemotherapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Swertiaside shares structural and functional similarities with other iridoid and secoiridoid glycosides found in Swertia spp. and related genera. Below is a detailed comparison:
Structural Features and Sources
Key Observations :
Pharmacological Activities
Antiviral Activity
Key Findings :
Bioavailability and Stability
- This compound : Demonstrates moderate water solubility due to glycosylation, enhancing its absorption in the gastrointestinal tract .
- Sweroside : Lower molecular weight improves membrane permeability but reduces metabolic stability .
- Loganic Acid : Carboxylic acid group increases ionization at physiological pH, limiting cellular uptake .
Biological Activity
Swertiaside is a natural compound primarily extracted from various species of the genus Swertia, particularly Swertia mussotii. This compound has garnered attention due to its diverse biological activities, especially its potential therapeutic effects against hepatitis B virus (HBV) and other health conditions. This article synthesizes current research findings on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is classified as a secoiridoid glycoside. Its structure comprises a glucosyl moiety linked to a secoiridoid aglycone, which contributes to its bioactivity. The chemical formula is represented as CHO, with a molecular weight of approximately 382.35 g/mol. The unique structural features of this compound are believed to play a crucial role in its interaction with biological targets.
Antiviral Activity
One of the most significant pharmacological properties of this compound is its antiviral activity against HBV. Research indicates that this compound exhibits potent inhibitory effects on HBV DNA replication:
- IC50 Values : this compound has an IC50 value of 0.05 mM for HBV DNA replication, indicating high potency (SI = 29.1) . In comparison, it also shows moderate activity against HBsAg secretion with an IC50 value of 0.79 mM (SI = 2.0) .
Comparative Table of IC50 Values for this compound and Other Compounds
| Compound | IC50 (mM) | Activity Type | Selectivity Index |
|---|---|---|---|
| This compound | 0.05 | HBV DNA Replication | 29.1 |
| 0.79 | HBsAg Secretion | 2.0 | |
| Pumilaside A | 15.02 | HBsAg/HBeAg Secretion | 111.3 |
| Protocatechuic Acid | 32.60 | HBV DNA Replication | >255.8 |
Hepatoprotective Effects
This compound has been shown to possess hepatoprotective properties, making it beneficial in treating liver-related ailments, particularly hepatitis. Studies have demonstrated that extracts containing this compound can reduce liver enzyme levels and improve liver function in animal models .
Antioxidant Activity
The antioxidant capacity of this compound contributes to its therapeutic profile by mitigating oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular disorders. In vitro studies have indicated that this compound can scavenge free radicals effectively .
Other Pharmacological Activities
Research has also highlighted additional biological activities associated with this compound:
- Anticancer Properties : this compound exhibits potential anticancer effects through apoptosis induction in cancer cell lines.
- Anti-inflammatory Effects : It has shown promise in reducing inflammation markers in various experimental models.
- Hypoglycemic Activity : this compound has been reported to lower blood sugar levels in diabetic models, indicating its potential as a hypoglycemic agent .
The mechanisms underlying the biological activities of this compound are still under investigation but appear to involve several pathways:
- Inhibition of Viral Replication : this compound may interfere with the viral life cycle by inhibiting key enzymes involved in HBV replication.
- Modulation of Immune Response : It potentially enhances the host's immune response against viral infections.
- Antioxidant Mechanism : The compound's ability to neutralize reactive oxygen species (ROS) contributes to its protective effects on cells.
Clinical Relevance
While most studies on this compound have been preclinical, there are emerging clinical investigations that explore its efficacy in human subjects with chronic hepatitis B infections. Preliminary results suggest improved liver function tests and decreased viral load among patients treated with herbal formulations containing this compound .
Animal Studies
In animal models, administration of this compound has demonstrated significant reductions in liver damage markers and improved histopathological outcomes in liver tissues affected by toxic substances or viral infections .
Q & A
Q. How can researchers establish reliable protocols for isolating Swertiaside from natural sources?
Methodological Answer: To ensure reproducibility, begin with a systematic review of existing extraction methods (e.g., solvent polarity gradients, column chromatography) and validate each step using spectroscopic techniques (HPLC, NMR). Pilot experiments should compare yields under varying conditions (pH, temperature). Document detailed protocols, including solvent ratios and instrumentation parameters, to enable cross-lab verification .
Basic Research Question
Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?
Methodological Answer: Prioritize assays aligned with hypothesized mechanisms, such as enzyme inhibition (e.g., α-glucosidase for antidiabetic studies) or cell viability assays (MTT for cytotoxicity). Include positive and negative controls, and validate results across triplicate runs. Use dose-response curves to establish IC₅₀ values, ensuring statistical power through sample size calculations .
Advanced Research Question
Q. How should researchers design dose-response studies to account for this compound’s pharmacokinetic variability?
Methodological Answer: Incorporate physiologically relevant concentrations based on bioavailability studies (e.g., plasma half-life from animal models). Use nonlinear regression models to analyze sigmoidal dose-response relationships, and apply Akaike’s Information Criterion (AIC) to select the best-fit model. Address inter-individual variability by stratifying data by demographic or metabolic factors .
Advanced Research Question
Q. What strategies resolve contradictions in this compound’s reported pharmacological effects across studies?
Methodological Answer: Conduct a meta-analysis of published data to identify confounding variables (e.g., purity levels, assay protocols). Replicate conflicting experiments under standardized conditions, and perform sensitivity analyses to isolate sources of discrepancy. Use triangulation with orthogonal methods (e.g., transcriptomics alongside enzymatic assays) to validate findings .
Advanced Research Question
Q. How can multi-omics approaches elucidate this compound’s mechanism of action in complex systems?
Methodological Answer: Integrate transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets to map pathways affected by this compound. Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes/proteins. Validate targets via CRISPR-Cas9 knockout models and surface plasmon resonance (SPR) for binding affinity studies .
Basic Research Question
Q. What analytical methods are critical for validating this compound’s purity and structural integrity?
Methodological Answer: Combine chromatographic (HPLC-DAD for purity quantification) and spectroscopic methods (¹H/¹³C NMR for structural confirmation). For novel derivatives, perform high-resolution mass spectrometry (HR-MS) and X-ray crystallography. Purity thresholds (e.g., ≥95%) must align with pharmacopeial standards .
Advanced Research Question
Q. How can researchers investigate this compound’s synergistic effects with other bioactive compounds?
Methodological Answer: Employ factorial design experiments to test combinations at varying ratios. Use the Combination Index (CI) method to classify synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1). Validate findings in 3D cell culture or organoid models to approximate in vivo complexity .
Advanced Research Question
Q. What computational frameworks predict this compound’s interactions with molecular targets?
Methodological Answer: Apply molecular docking (AutoDock Vina) to screen against target libraries (e.g., PDB). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Use machine learning (Random Forest, SVM) to prioritize targets based on binding energy and phylogenetic conservation .
Basic Research Question
Q. How to ensure reproducibility of this compound’s effects across different laboratory settings?
Methodological Answer: Adopt standardized reference materials (e.g., certified this compound samples) and share raw data (spectra, chromatograms) via public repositories. Use inter-laboratory ring tests to calibrate protocols and report results with 95% confidence intervals .
Advanced Research Question
Q. What methodologies support longitudinal studies of this compound’s chronic toxicity?
Methodological Answer: Design cohort studies with staggered dosing in animal models, monitoring biomarkers (e.g., liver enzymes, creatinine). Apply mixed-effects models to account for time-dependent variables. Use histopathology and multi-organ transcriptomics to identify off-target effects .
Key Considerations for Research Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
